Bis(3,6-diamino-10-methylacridin-10-ium) sulfate

説明

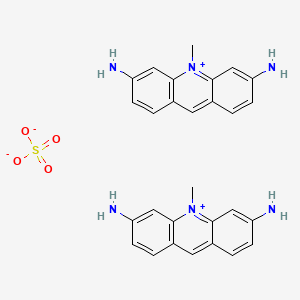

Bis(3,6-diamino-10-methylacridin-10-ium) sulfate is a synthetic acridinium derivative composed of two 3,6-diamino-10-methylacridinium cations paired with a sulfate anion (SO₄²⁻). The molecular formula is (C₁₄H₁₅N₃)₂·SO₄, with a monoisotopic mass of approximately 649.4 g/mol. This compound shares structural similarities with acridinium-based antiseptics and fluorescent dyes, such as acriflavine (3,6-diamino-10-methylacridin-10-ium chloride), but differs in its counterion and stoichiometry .

The 3,6-diamino substitution on the acridine ring enhances its planar aromatic structure, promoting intercalation with biomolecules like DNA. The methyl group at position 10 stabilizes the cationic charge, while the sulfate anion contributes to solubility and crystallinity.

特性

CAS番号 |

634614-05-4 |

|---|---|

分子式 |

C28H28N6O4S |

分子量 |

544.6 g/mol |

IUPAC名 |

10-methylacridin-10-ium-3,6-diamine;sulfate |

InChI |

InChI=1S/2C14H13N3.H2O4S/c2*1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;1-5(2,3)4/h2*2-8H,1H3,(H3,15,16);(H2,1,2,3,4) |

InChIキー |

AGDVEFMKMGMEIA-UHFFFAOYSA-N |

正規SMILES |

C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.[O-]S(=O)(=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,6-diamino-10-methylacridin-10-ium) sulfate typically involves the methylation of 3,6-diaminoacridine. The reaction is carried out in an acidic medium, often using sulfuric acid as the catalyst. The reaction conditions include maintaining a temperature of around 307 K and an ionic strength of 0.1 mol dm−3 .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale methylation processes. The reaction is optimized for higher yields and purity, often using advanced catalytic systems and controlled environments to ensure consistency and efficiency .

化学反応の分析

Types of Reactions

Bis(3,6-diamino-10-methylacridin-10-ium) sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride.

Substitution: Substitution reactions can be carried out using halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as halogenated or hydroxylated forms. These derivatives often exhibit different chemical and physical properties, making them useful in various applications .

科学的研究の応用

Bis(3,6-diamino-10-methylacridin-10-ium) sulfate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a dye for visualizing chemical processes.

Biology: Employed as a fluorescent dye in microscopy and cell imaging studies.

Medicine: Utilized as an antiseptic agent in wound care and as a potential anticancer agent due to its ability to intercalate DNA.

Industry: Applied in the production of dyes and pigments for various industrial applications.

作用機序

The mechanism of action of Bis(3,6-diamino-10-methylacridin-10-ium) sulfate involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific molecular pathways, including those involved in cell division and apoptosis .

類似化合物との比較

Key Observations:

Functional Group Impact: The 3,6-diamino groups in this compound and acriflavine enhance their bioactivity and fluorescence compared to non-amino-substituted analogs (e.g., 10-methylacridinium derivatives) . Sulfate vs. Chloride: The sulfate anion may improve thermal stability and solubility in polar solvents compared to chloride salts, as seen in analogous ionic compounds .

Crystallographic Behavior: Methyl-substituted acridinium cations (e.g., 10-methyl or 9,10-dimethyl) form layered or perpendicular arrangements in crystals, influenced by steric hindrance and π-π stacking . This compound’s amino groups likely disrupt such packing, altering its solid-state properties.

Biological Activity :

- Acriflavine’s chloride salt exhibits antibacterial and anticancer properties due to its DNA-intercalating ability . The sulfate analog may retain these properties but with modified pharmacokinetics due to anion differences.

Research Findings and Limitations

This compound could serve similar roles but requires validation.

Structural Studies: Methyl sulfate salts like 10-methylacridinium methyl sulfate exhibit weak anion-cation interactions, favoring layered crystallographic arrangements . The bulkier sulfate in this compound may lead to distinct packing motifs.

Gaps in Knowledge: No direct studies on this compound were identified in the reviewed literature. Current inferences rely on structurally related compounds . Further research is needed to confirm its physicochemical and biological properties.

生物活性

Bis(3,6-diamino-10-methylacridin-10-ium) sulfate is a compound derived from the acridine family, notable for its vibrant fluorescence and significant biological activity, particularly its antibacterial properties. This article explores the compound's biological mechanisms, applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is , consisting of two 3,6-diamino-10-methylacridinium cations paired with a sulfate anion. The structure contributes to its solubility and interaction with biological systems, particularly through its ability to intercalate DNA.

The primary mechanism through which this compound exerts its biological effects includes:

- DNA Intercalation : The compound intercalates between DNA base pairs, disrupting the normal structure and leading to replication errors and potential DNA damage.

- Inhibition of DNA Gyrase : It inhibits the activity of DNA gyrase, an essential enzyme for bacterial DNA replication.

- Antibacterial Activity : Studies indicate that this compound effectively inhibits bacterial growth by disrupting DNA replication processes.

Biological Activity Data

Research has demonstrated the following biological activities associated with this compound:

| Activity | Description |

|---|---|

| Antibacterial | Inhibits growth of various bacterial strains by disrupting DNA replication. |

| Antiseptic | Used as an antiseptic drug to eliminate harmful microorganisms. |

| Fluorescent Dye | Employed in histological staining and fluorescence microscopy due to its strong fluorescence. |

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 3,6-Diaminoacridine | Contains amino groups at similar positions | Less fluorescent than this compound. |

| Acriflavine | Mixture of acridines | Used primarily as a histological dye and antiseptic. |

| Ethidium Bromide | Intercalating agent | Commonly used for nucleic acid visualization. |

Study 1: Antibacterial Efficacy

A study evaluating the antibacterial efficacy of this compound found that it significantly reduced bacterial counts in vitro against strains such as Escherichia coli and Staphylococcus aureus. The compound demonstrated an IC50 value comparable to established antibiotics, indicating its potential as a therapeutic agent.

Study 2: Fluorescence in Histology

In histological applications, this compound was used for tissue staining in cancer research. Its strong fluorescence allowed for clear visualization of cellular structures, enhancing diagnostic capabilities in histopathology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。